N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydroquinoline ring, a biphenyl group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of 1,2,3,4-tetrahydroquinoline, which can be achieved through the reduction of quinoline. The next step involves the acylation of the tetrahydroquinoline with propionyl chloride to form 1-propionyl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 4-bromobiphenyl in the presence of a palladium catalyst to form the biphenyl derivative. Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A precursor in the synthesis of the target compound.
Biphenyl Sulfonamides: Compounds with similar structural features but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Uniqueness
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its tetrahydroquinoline ring, biphenyl group, and sulfonamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-24(27)26-16-6-9-20-10-13-21(17-23(20)26)25-30(28,29)22-14-11-19(12-15-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAMFDCRQMJYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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